1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Overview
Description
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a piperazine ring and an oxadiazole moiety, making it a valuable building block in synthetic chemistry .
Preparation Methods
The synthesis of 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the reaction of appropriate nitriles with hydroxylamine to form the oxadiazole ring.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis platforms and continuous flow reactors .
Chemical Reactions Analysis
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Scientific Research Applications
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine: Contains a morpholine ring instead of piperazine.
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine: Features a pyrrolidine ring instead of piperazine.
The uniqueness of this compound lies in its specific combination of the piperazine and oxadiazole moieties, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(methoxymethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-14-7-8-11-9(15-12-8)6-13-4-2-10-3-5-13/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYMOVBOMVQTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186683 | |
Record name | 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239771-52-8 | |
Record name | 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239771-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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